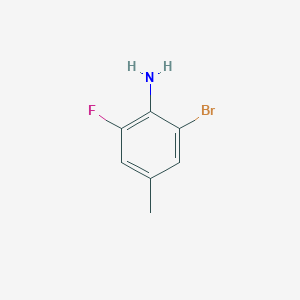

2-Bromo-6-fluoro-4-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-fluoro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVECFWRRZNGQDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650220 | |

| Record name | 2-Bromo-6-fluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18349-09-2 | |

| Record name | 2-Bromo-6-fluoro-4-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18349-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-fluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-fluoro-4-methylaniline (CAS No: 202865-77-8): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Anilines in Medicinal Chemistry

In the landscape of modern drug discovery and development, halogenated anilines serve as indispensable synthons, offering a versatile platform for the construction of complex molecular architectures. Their unique electronic properties and reactivity patterns allow for precise modulation of physicochemical and pharmacokinetic profiles of target molecules. Among these, 2-Bromo-6-fluoro-4-methylaniline, identified by its CAS number 202865-77-8, has emerged as a particularly valuable intermediate.[1][2][3] Its trifunctionalized aromatic core, featuring strategically positioned bromo, fluoro, and methyl groups, provides medicinal chemists with multiple handles for derivatization, making it a sought-after component in the synthesis of novel therapeutics, particularly in the realm of oncology and inflammatory diseases. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and critical applications in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of this compound is paramount for its effective utilization in synthesis.

Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 202865-77-8 | [2][3] |

| Molecular Formula | C₇H₇BrFN | [2][3] |

| Molecular Weight | 204.04 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 32-36 °C | [2] |

| Boiling Point (Predicted) | 248.9 ± 35.0 °C | |

| Density (Predicted) | 1.589 ± 0.06 g/cm³ | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [2] |

Spectroscopic Signature

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Below is a summary of expected analytical data.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl and amine groups. A representative spectrum would show two doublets of doublets in the aromatic region, a singlet for the methyl protons, and a broad singlet for the amine protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct signals for each of the seven carbon atoms in the molecule, with the carbon atoms attached to the electronegative fluorine and bromine atoms showing characteristic shifts and coupling patterns.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to N-H stretching of the primary amine, C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and C-Br and C-F stretching vibrations.

-

MS (Mass Spectrometry): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

Synthesis and Mechanistic Insights: The Regioselective Bromination of 4-Fluoro-2-methylaniline

The synthesis of this compound is a prime example of regioselective electrophilic aromatic substitution, a cornerstone of synthetic organic chemistry. A common and efficient method involves the direct bromination of 4-fluoro-2-methylaniline using N-Bromosuccinimide (NBS) as the brominating agent.[4]

The Causality of Regioselectivity

The outcome of this reaction is governed by the directing effects of the substituents already present on the aniline ring: the amino (-NH₂), methyl (-CH₃), and fluoro (-F) groups.

-

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density into the ring via a +M (mesomeric) effect.

-

Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group through inductive effects (+I) and hyperconjugation.

-

Fluoro Group (-F): Halogens are a unique case. They are deactivating via the inductive effect (-I) but are ortho-, para-directing due to their ability to donate a lone pair of electrons via the mesomeric effect (+M).

In the electrophilic bromination of 4-fluoro-2-methylaniline, the powerful ortho-directing influence of the amino group is the dominant factor. The position ortho to the amine and meta to the methyl group is where the bromine atom is selectively introduced.

}

Mechanism of Regioselective Bromination.Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with clear steps for reaction monitoring, workup, purification, and characterization.

Materials and Equipment:

-

4-Fluoro-2-methylaniline

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

5% Hydrochloric acid solution

-

Aqueous potassium hydroxide solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-2-methylaniline in N,N-dimethylformamide (DMF).

-

Bromination: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in DMF. Add this solution dropwise to the aniline solution at a controlled temperature of 20°C.

-

Reaction Monitoring: Stir the reaction mixture overnight at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Workup: Pour the reaction mixture into a separatory funnel containing water, brine, and ethyl acetate. Shake well and separate the layers. Extract the aqueous phase multiple times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient as the eluent.

-

Characterization and Yield Calculation: Combine the pure fractions and evaporate the solvent to yield this compound as a solid. A typical yield for this reaction is around 77%.[4] Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

}

Experimental Workflow for Synthesis.Applications in Drug Development

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of targeted therapies. The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or heteroaryl moieties. The fluorine atom can enhance metabolic stability and binding affinity, while the aniline nitrogen provides a key site for amide bond formation or further functionalization.

This intermediate has been identified as a key component in the synthesis of:

-

PARP-1 Inhibitors: Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5] this compound can be utilized in the synthesis of complex heterocyclic cores found in many PARP inhibitors.

-

Glucocorticoid Receptor Modulators (GRMs): These compounds are being investigated for their potential to treat inflammatory diseases with fewer side effects than traditional corticosteroids.[6][7] The structural features of this compound are suitable for incorporation into the scaffolds of selective GRMs.

The use of this aniline derivative allows for the systematic exploration of the chemical space around a pharmacophore, enabling the fine-tuning of a drug candidate's properties to optimize its efficacy and safety profile.

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols must be followed when handling this compound.

-

Hazard Classification: It is classified as an acute toxicant (oral) and a skin/eye irritant.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat. When handling the solid, a dust mask (e.g., N95) is recommended.[2]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its carefully orchestrated arrangement of functional groups provides a robust platform for the synthesis of next-generation therapeutics. For researchers and scientists in drug development, a deep understanding of its properties, synthesis, and reactivity is crucial for unlocking its full potential in creating novel and effective medicines. The methodologies and insights presented in this guide are intended to provide a solid foundation for the safe and efficient application of this versatile building block in the laboratory and beyond.

References

- Preparation of Novel PARP1 Inhibitors and Their Use in Cancer Treatment. ACS Medicinal Chemistry Letters. [Link]

- Good Price CAS:202865-77-8 | 2-Bromo-4-fluoro-6-methylaniline for Sale - Quot

- BR0010138B1 - glucocorticoid receptor modulators.

- Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib.

- WO2000066522A1 - Glucocorticoid receptor modulators.

- TW200409749A - Modulators of the glucocorticoid receptor.

- US20190177325A1 - Process for preparing a parp inhibitor, crystalline forms, and uses thereof.

- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.

- Recent advances in the development of novel glucocorticoid receptor modul

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.

- Retrosynthetic analysis of the first-generation synthesis of rucaparib (1).

- US8829024B2 - Combination steroid and glucocorticoid receptor antagonist therapy.

- Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. PubMed Central. [Link]

- Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib.

- A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib.

- Rucaparib. PubChem. [Link]

- Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib.

Sources

- 1. rsc.org [rsc.org]

- 2. 2-Bromo-4,6-difluoroaniline(444-14-4) 1H NMR [m.chemicalbook.com]

- 3. 583-68-6|2-Bromo-4-methylaniline|BLD Pharm [bldpharm.com]

- 4. CN108164468B - PARP inhibitor, pharmaceutical composition, preparation method and application thereof - Google Patents [patents.google.com]

- 5. Preparation of Novel PARP1 Inhibitors and Their Use in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2000066522A1 - Glucocorticoid receptor modulators - Google Patents [patents.google.com]

- 7. Recent advances in the development of novel glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-fluoro-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluoro-4-methylaniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique trifunctional substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the aniline core, imparts specific reactivity and properties that are highly valuable in the fields of medicinal chemistry, agrochemical research, and materials science. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering a critical resource for its effective use in research and development.

Molecular Structure and Identification

The structural integrity of a chemical compound is the foundation of its physical and chemical behavior. The molecular structure of this compound is depicted below, and its key identifiers are summarized for unambiguous recognition.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 18349-09-2[1] |

| Molecular Formula | C₇H₇BrFN[2] |

| Molecular Weight | 204.04 g/mol [2] |

| Canonical SMILES | CC1=CC(=C(C(=C1)F)N)Br |

| InChI Key | VTWSBILIFIFEFG-UHFFFAOYSA-N |

Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, and application in various chemical reactions. A summary of its key physicochemical data is presented below.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical State | Solid | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 32-36 °C | |

| Boiling Point | 248.9 ± 35.0 °C (Predicted) | |

| Density | 1.589 ± 0.06 g/cm³ (Predicted) | |

| Flash Point | >110 °C (>230 °F) - closed cup |

Solubility Profile

The solubility of a compound is a determining factor in the choice of solvent for reactions, purification, and analysis. This compound exhibits the following solubility characteristics:

-

Water : Almost insoluble.

-

Organic Solvents : Soluble in common organic solvents such as ethanol, ether, acetone, and dichloromethane.[3] A detailed quantitative solubility study in a broader range of solvents has not been extensively reported in the literature.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The following section details the available spectral data for this compound and related compounds.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of a related compound, 2-bromo-4-fluoroaniline, in CDCl₃ shows aromatic protons in the range of δ 6.62-6.89 ppm and the amine protons as a singlet at δ 3.60 ppm.[4]

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For the analogous 2-bromo-4-fluoroaniline, the ¹³C NMR spectrum in CDCl₃ shows signals at δ 115.69 (d, J= 22.4 Hz), 116.10 (d, J= 7.6 Hz), 142.57 (d, J= 2.0 Hz), and 156.38 (d, J= 235.2 Hz).[4] The characteristic carbon-fluorine coupling is a key feature in the spectra of fluorinated aromatic compounds.

¹⁹F NMR Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (1400-1600 cm⁻¹), and C-F and C-Br stretching (in the fingerprint region below 1300 cm⁻¹). A detailed experimental and theoretical vibrational analysis of the related 2-bromo-4-methylaniline has been reported, which can serve as a valuable reference for spectral interpretation.[7]

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed)[2]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis. The presence of three different functional groups at specific positions on the aromatic ring allows for a wide range of selective chemical transformations.

-

Cross-Coupling Reactions: The bromine atom can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, to form new carbon-carbon and carbon-nitrogen bonds.

-

Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by strong nucleophiles under specific conditions, providing a route to other substituted anilines.

-

Derivatization of the Amino Group: The primary amine functionality can be easily acylated, alkylated, or diazotized to introduce a wide array of other functional groups.

These synthetic handles make this compound a valuable precursor for the synthesis of complex molecules with potential applications in:

-

Pharmaceuticals: As a building block for the synthesis of biologically active compounds.

-

Agrochemicals: In the development of new pesticides and herbicides.

-

Materials Science: For the synthesis of functional dyes, polymers, and other advanced materials.

Conclusion

This compound is a chemical intermediate with a unique combination of functional groups that make it a valuable tool for synthetic chemists. This guide has provided a detailed overview of its physical properties, spectroscopic characteristics, safety and handling procedures, and potential applications. A thorough understanding of these properties is essential for its safe and effective utilization in the laboratory and for the advancement of research in various scientific disciplines.

References

- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry Supporting Information.

- PubChem. (n.d.). 2-Bromo-4-fluoroaniline. National Center for Biotechnology Information.

- Arjunan, V., Santhanam, R., & Mohan, S. (2010). FTIR and FT-Raman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 76(1), 84–92. [Link]

- NIST. (n.d.). 2-Bromo-4,6-difluoroaniline. NIST Chemistry WebBook.

- HMDB. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Human Metabolome Database.

- UCSB. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry.

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.

- PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylaniline. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Bromo-4-methylaniline. National Center for Biotechnology Information.

- ChemBK. (n.d.). 2-Fluoro-4-Chloro-6-Bromo aniline.

- University of Ottawa. (n.d.). 19Flourine NMR.

- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.

- ChemBK. (n.d.). This compound.

- PubChem. (n.d.). 2-Bromo-4-fluoro-6-methylaniline. National Center for Biotechnology Information.

- ChemBK. (n.d.). 2-Bromo-4-fluoro-6-methylaniline.

- ResearchGate. (n.d.). Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline.

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Bromo-4-fluoro-6-methylaniline | C7H7BrFN | CID 2773378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. rsc.org [rsc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Bromo-6-fluoro-4-methylaniline (CAS: 18349-09-2) for Advanced Research and Drug Development

Executive Summary

2-Bromo-6-fluoro-4-methylaniline is a halogenated aromatic amine that serves as a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its strategic placement of bromine, fluorine, and methyl groups on the aniline scaffold provides a unique combination of reactivity and physicochemical properties, making it a sought-after intermediate for the development of complex pharmaceutical agents and advanced materials. This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol with mechanistic rationale, its applications in drug discovery, and essential safety protocols for laboratory and industrial settings. The core value of this molecule lies in the orthogonal reactivity of its functional groups: the bromine atom acts as a key handle for cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity in target protein interactions.

Physicochemical and Structural Profile

The precise identity and properties of this compound are foundational to its application. All quantitative data are summarized in the table below for clarity and rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrFN | [1] |

| Molecular Weight | 204.04 g/mol | [1] |

| CAS Number | 18349-09-2 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid, semi-solid, or liquid | [2] |

| Purity | Typically ≥97% | [2] |

| SMILES | NC1=C(F)C=C(C)C=C1Br | [1] |

| InChI Key | QVECFWRRZNGQDO-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound requires precise control over the regioselectivity of the bromination reaction on the electron-rich aniline ring. The presence of the activating amino and methyl groups, along with the deactivating but ortho-, para-directing fluoro group, presents a unique regiochemical challenge.

Strategic Approach: Electrophilic Aromatic Substitution

The most direct and common approach is the electrophilic bromination of a suitable precursor. The key to success is selecting a starting material where the existing substituents direct the incoming electrophile (bromine) to the desired position. Starting with 2-fluoro-4-methylaniline is a logical choice. The strongly activating amino group is the primary director; however, its ortho positions are sterically hindered by the fluorine atom and kinetically available for substitution.

Detailed Experimental Protocol

This protocol describes a representative synthesis via direct bromination using a mild and selective brominating agent.

Objective: To synthesize this compound from 2-fluoro-4-methylaniline.

Materials:

-

2-fluoro-4-methylaniline

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-4-methylaniline (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C using an ice bath.

-

Rationale: DMF is an excellent polar aprotic solvent for this reaction. Cooling to 0 °C is critical to control the reaction rate and minimize the formation of undesired poly-brominated side products.

-

-

Bromination: Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the NBS solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Rationale: NBS is a milder and more selective source of electrophilic bromine (Br⁺) compared to elemental bromine (Br₂), which enhances regioselectivity.[4] A slight excess ensures complete consumption of the starting material.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Extraction: Quench the reaction by pouring the mixture into a separatory funnel containing water and ethyl acetate. Add saturated NaHCO₃ solution to neutralize any acidic byproducts.

-

Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Rationale: The aqueous washes remove the DMF solvent and water-soluble byproducts like succinimide. The brine wash helps to break any emulsions and remove residual water.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system.

-

Rationale: Chromatography is essential to separate the desired product from any remaining starting material, regioisomers, or poly-brominated impurities.

-

-

Validation: Combine the pure fractions and remove the solvent in vacuo to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Medicinal Chemistry and Drug Discovery

Halogenated anilines are cornerstone building blocks in pharmaceutical development.[5] The specific arrangement of substituents in this compound offers distinct advantages for drug designers.

The Strategic Role of Halogen Atoms

-

Fluorine: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[6] It can increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity to target proteins through favorable electrostatic interactions, and alter pKa values of nearby functional groups.[6]

-

Bromine: The bromine atom serves as an exceptionally versatile "synthetic handle." It is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[5] This allows for the efficient and modular construction of complex molecular architectures from the aniline core. Furthermore, bromine can participate in halogen bonding, a specific non-covalent interaction that can contribute to ligand-protein binding affinity.[7][8]

A Scaffold for Diverse Therapeutic Targets

This building block is a precursor to scaffolds found in a variety of drug classes. The aniline nitrogen can be acylated, alkylated, or used in cyclization reactions to form heterocyclic systems. The bromine atom allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, enabling chemists to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies. Aniline derivatives are recognized as potential antimicrobial agents and are present in approved antibiotics.[9]

Logical Application Diagram

Caption: Role of the compound in medicinal chemistry workflows.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and all personnel must be familiar with its safety data sheet (SDS).

Hazard Identification:

Recommended Safety Protocols:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[11] Ensure that eyewash stations and safety showers are readily accessible.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[10][11]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[10]

-

Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[11]

-

-

Handling: Avoid creating dust or aerosols. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][14] Keep in a dark place under an inert atmosphere.[2]

Conclusion

This compound is a key chemical intermediate whose value is derived from its unique trifunctionalized structure. It provides medicinal chemists with a robust platform for generating novel and complex molecules through well-established synthetic transformations. A thorough understanding of its properties, synthesis, and handling requirements is crucial for leveraging its full potential in the discovery and development of next-generation pharmaceuticals.

References

Click to expand

- Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC, NIH. [Link]

- Bromin

- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.

- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. [Link]

- Preparation method of 2-bromo-6-fluoroaniline.

- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.

- A Practical Procedure for Regioselective Bromination of Anilines. Thieme Connect. [Link]

- Preparation method of 2-bromo-6-fluoroaniline.

- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Medium. [Link]

Sources

- 1. This compound 98.00% | CAS: 18349-09-2 | AChemBlock [achemblock.com]

- 2. This compound | 18349-09-2 [sigmaaldrich.com]

- 3. This compound | 18349-09-2 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. namiki-s.co.jp [namiki-s.co.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. 2-BROMO-6-METHYLANILINE - Safety Data Sheet [chemicalbook.com]

A Multi-Modal Analytical Approach to the Structural Elucidation of 2-Bromo-6-fluoro-4-methylaniline

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Analytical Imperative

2-Bromo-6-fluoro-4-methylaniline (CAS No: 18349-09-2) is a substituted aniline derivative that serves as a crucial building block in the synthesis of pharmaceuticals and advanced materials.[1] Its empirical formula, C₇H₇BrFN, and molecular weight of approximately 204.04 g/mol , describe its atomic composition but reveal nothing of its architecture. The precise arrangement of the bromo, fluoro, methyl, and amino groups on the aniline ring dictates its chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structural elucidation is not merely an academic exercise; it is a prerequisite for its effective application in any research or development pipeline.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, field-proven workflow for determining the structure of this compound. As Senior Application Scientists, we understand that true analytical confidence comes not from a single measurement, but from a symphony of complementary techniques. Each method described herein serves as a cross-validation point for the others, creating a self-validating system that moves from foundational properties to the definitive three-dimensional structure. We will explore not just the how of the protocols, but the critical why behind each experimental choice, providing a robust framework for absolute structural confirmation.[2]

Part 1: Foundational Analysis: Confirming Molecular Identity and Purity

Before delving into complex structural details, we must first confirm the compound's molecular weight and assess its purity. This foundational step prevents the misinterpretation of data arising from contaminants or incorrect starting material. Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse for this initial assessment, given the compound's expected volatility.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: The choice of GC-MS is deliberate. Gas chromatography is exceptionally well-suited for separating thermally stable, volatile organic molecules like substituted anilines.[2] When coupled to a mass spectrometer, it provides two critical pieces of information in a single run: the retention time (a measure of purity) and the mass-to-charge ratio (which confirms the molecular weight). The mass spectrum of a bromine-containing compound is particularly informative, offering an immediate, unequivocal confirmation of the halogen's presence.

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.

-

Injection: Inject 1 µL of the prepared solution into the GC inlet.

-

Instrumentation & Conditions:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Program: Initiate at 70 °C, hold for 1 minute, then ramp at 15 °C/min to a final temperature of 280 °C and hold for 5 minutes.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: 40-300 m/z.

-

Expected Results & Interpretation: The analysis should yield a primary peak at a specific retention time. The mass spectrum associated with this peak is the key identifier. Due to the natural abundance of bromine isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units.[4] This isotopic signature is a definitive indicator of a single bromine atom.[4]

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₇H₇BrFN | Based on synthesis precursors. |

| Molecular Weight | 204.04 g/mol | Sum of atomic weights.[5] |

| [M]⁺ Peak (with ⁷⁹Br) | ~203.98 m/z | Calculated monoisotopic mass. |

| [M+2]⁺ Peak (with ⁸¹Br) | ~205.98 m/z | Calculated monoisotopic mass. |

| [M]⁺ / [M+2]⁺ Ratio | ~1:1 | Characteristic isotopic abundance of Bromine.[4] |

Trustworthiness: The observation of the M/M+2 doublet with near-equal intensity provides an internal, self-validating piece of evidence. It strongly supports the elemental composition and is a cornerstone of our initial identification.

Caption: Workflow for initial purity and molecular weight confirmation.

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

With the molecular weight confirmed, the next logical step is to verify the presence of the key functional groups. Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and powerful technique for this purpose, providing a molecular "fingerprint" based on the vibrational frequencies of chemical bonds.[6]

Expertise & Experience: Aniline derivatives have highly characteristic IR spectra.[7] We anticipate specific absorption bands corresponding to the amine (N-H), the aromatic ring (C=C and C-H), and the carbon-halogen bonds (C-F and C-Br). The presence and position of these bands provide robust, corroborating evidence for the proposed structure.

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Scan: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Background Correction: Perform a background scan of the empty ATR crystal, which is automatically subtracted from the sample spectrum.

Expected Results & Interpretation: The resulting spectrum should display a series of absorption bands characteristic of the molecule's functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| N-H Stretch (Amine) | 3300 - 3500 (two bands) | Confirms the presence of a primary amine (-NH₂). |

| Aromatic C-H Stretch | 3000 - 3100 | Indicates the presence of the benzene ring. |

| Aromatic C=C Stretch | 1500 - 1600 | Further confirmation of the aromatic core. |

| C-N Stretch | 1250 - 1350 | Evidence for the bond between the ring and the amino group. |

| C-F Stretch | 1000 - 1400 (strong) | A strong, often complex band confirming the C-F bond.[8] |

| C-Br Stretch | 500 - 600 | Confirms the presence of the C-Br bond.[8] |

Trustworthiness: The simultaneous observation of the primary amine stretches, aromatic ring vibrations, and the strong carbon-halogen stretches creates a highly reliable functional group profile. This profile, when consistent with the molecular weight from MS, builds a strong case for the proposed structure before we even begin to map atomic connectivity.

Part 3: Definitive Connectivity Mapping with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structure elucidation. It allows us to map the carbon-hydrogen framework, and through scalar coupling, determine the precise connectivity of the atoms. For a polysubstituted aromatic ring like this, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment.

¹H NMR Spectroscopy: Proton Environment and Connectivity

Expertise & Experience: The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of the hydrogen atoms. For this compound, we expect distinct signals for the methyl, amine, and aromatic protons. The coupling patterns (splitting) in the aromatic region are particularly diagnostic, revealing which protons are adjacent and how they are influenced by the neighboring fluorine atom.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Collect at least 16 scans.

-

Processing: Fourier transform the data, phase correct the spectrum, and integrate the signals.

Expected Results & Interpretation: Based on published data for this compound, the following signals are expected.[9]

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment Rationale |

| Ar-H (Position 5) | ~7.16 | Doublet of Doublets (dd) | ³J(H-F) ≈ 8.3, ⁴J(H-H) ≈ 2.9 | This proton is ortho to the fluorine, resulting in a large ³J coupling. It is also meta to the other aromatic proton, giving a smaller ⁴J coupling. |

| Ar-H (Position 3) | ~6.91 | Doublet of Doublets (dd) | ³J(H-F) ≈ 9.3, ⁴J(H-H) ≈ 2.9 | This proton is meta to the fluorine, resulting in a different J(H-F) coupling. It is meta to the other aromatic proton, sharing the same ⁴J(H-H) coupling. |

| -NH₂ (Amine) | ~4.83 | Broad Singlet (br s) | N/A | Amine protons are exchangeable and often appear as a broad signal. Its chemical shift can vary. |

| -CH₃ (Methyl) | ~2.16 | Singlet (s) | N/A | The three methyl protons are equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. |

2D NMR Spectroscopy: Assembling the Puzzle

Expertise & Experience: While ¹H NMR provides strong evidence, 2D NMR is required for absolute proof of the substitution pattern.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly bonded to. This definitively links the proton and carbon assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. It reveals correlations between protons and carbons that are 2 or 3 bonds away. These long-range correlations are used to piece the molecular fragments together.

Expected Key HMBC Correlations:

-

From Methyl Protons (δ ~2.16): Correlations to the aromatic carbons at positions 3, 4, and 5 will be observed, unequivocally placing the methyl group at C4, adjacent to C3 and C5.

-

From Aromatic Proton H5 (δ ~7.16): Correlations to carbons C1 (bearing NH₂), C3, and C4 (bearing CH₃) will confirm its position.

-

From Aromatic Proton H3 (δ ~6.91): Correlations to carbons C1 (bearing NH₂), C5, and the methyl carbon will lock the final assignments in place.

Caption: A multi-dimensional NMR strategy for structure elucidation.

Part 4: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

While the combination of MS, IR, and NMR provides an exceptionally strong case for the structure, Single-Crystal X-ray Diffraction (SCXRD) offers the ultimate, unambiguous proof.[10] It determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and intermolecular interactions.

Expertise & Experience: SCXRD is the definitive method for molecular structure elucidation.[10] Its primary challenge, however, lies not in the analysis but in the preparation of a high-quality single crystal, which can often be rate-limiting.[10] For aniline derivatives, slow evaporation is a commonly successful crystallization technique.[10]

-

Crystal Growth:

-

Solvent Selection: Dissolve the purified compound in a solvent of moderate solubility (e.g., toluene, methanol, or ethyl acetate) to create a saturated or near-saturated solution.[10]

-

Slow Evaporation: Loosely cover the vial and allow the solvent to evaporate slowly over several days at room temperature.

-

-

Crystal Selection & Mounting: Identify a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

-

Data Collection:

-

Instrument: Place the crystal on a single-crystal X-ray diffractometer.

-

Cooling: Flash-cool the crystal to ~100 K in a stream of cold nitrogen gas to minimize thermal motion.[10]

-

X-ray Source: Use monochromatic X-ray radiation (typically Mo Kα, λ = 0.71073 Å).[10]

-

Diffraction: Rotate the crystal in the X-ray beam and collect the resulting diffraction pattern on a detector.

-

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and solve the crystal structure, refining the atomic positions to generate a final, high-resolution molecular model.

Caption: The experimental workflow for SCXRD analysis.

Expected Results & Interpretation: The output is a crystallographic information file (CIF) containing the precise coordinates of every atom. This data confirms the connectivity established by NMR and provides invaluable information about the molecule's conformation in the solid state.

| Parameter | Expected Finding | Significance |

| Connectivity | Matches NMR data | Confirms the 2-Bromo-6-fluoro-4-methyl substitution pattern. |

| Aromatic Ring | Planar | As expected for a benzene ring. |

| Bond Lengths/Angles | Within expected ranges | Validates the chemical reasonableness of the structure. |

| Intermolecular Interactions | Potential H-bonding (N-H···N or N-H···F) | Provides insight into the crystal packing and solid-state properties. |

Conclusion: A Synthesis of Evidence

-

GC-MS established the correct molecular formula via molecular weight and the characteristic bromine isotope pattern.

-

FTIR confirmed the presence of all key functional groups: the primary amine, the aromatic ring, and the carbon-halogen bonds.

-

NMR Spectroscopy , through a combination of 1D and 2D techniques, definitively mapped the atomic connectivity and confirmed the 2, 4, 6 substitution pattern.

-

Single-Crystal X-ray Diffraction , as the gold standard, provided the final, unambiguous 3D structure, validating all preceding data.

This integrated approach ensures the highest level of scientific integrity and provides the absolute structural confidence required for high-stakes applications in drug discovery and materials science.

References

- BenchChem. (n.d.). Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction.

- ChemicalBook. (n.d.). 2-BROMO-4-FLUORO-6-METHYLANILINE | 202865-77-8.

- Ptasiewicz-Bak, H., & Leciejewicz, J. (2012). X-ray powder diffraction studies of aniline derivatives. Journal of Chemical Crystallography, 42, 238–243.

- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Halogenated Aniline Derivatives.

- BenchChem. (n.d.). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.

- Sigma-Aldrich. (n.d.). 2-Bromo-4-fluoro-6-methylaniline 97%.

- ChemicalBook. (n.d.). This compound | 18349-09-2.

- BenchChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1.

- PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylaniline.

- ResearchGate. (n.d.). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix.

- U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.

- Spectroscopy Online. (2023). Halogenated Organic Compounds.

- International Journal of Scientific & Engineering Research. (n.d.). Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method.

Sources

- 1. This compound | 18349-09-2 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. epa.gov [epa.gov]

- 4. benchchem.com [benchchem.com]

- 5. 4-Bromo-2-fluoro-6-methylaniline | C7H7BrFN | CID 17972671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. 2-BROMO-4-FLUORO-6-METHYLANILINE | 202865-77-8 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Spectroscopic Guide to 2-Bromo-6-fluoro-4-methylaniline: An In-depth Analysis of 1H and 13C NMR Spectra

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-6-fluoro-4-methylaniline, a key intermediate in pharmaceutical and agrochemical synthesis. This document offers an in-depth interpretation of the spectral data, elucidating the influence of the bromo, fluoro, and methyl substituents on the chemical shifts and coupling constants of the aniline scaffold. Authored for researchers and professionals in drug development, this guide emphasizes the causal relationships between molecular structure and spectral features, providing a framework for the unambiguous characterization of this and similar substituted aromatic compounds. A step-by-step protocol for NMR data acquisition and a thorough reference section are included to ensure scientific integrity and practical applicability.

Introduction: The Structural and Spectroscopic Nuances of a Versatile Building Block

This compound is a polysubstituted aromatic amine that serves as a crucial building block in the synthesis of a variety of biologically active molecules. The precise arrangement of its functional groups—an amino group, a bromine atom, a fluorine atom, and a methyl group—on the benzene ring gives rise to a unique electronic and steric environment. This, in turn, imparts specific reactivity and physical properties to the molecule, making its unambiguous characterization paramount for its application in complex synthetic pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like this compound, with its distinct substituents, NMR spectroscopy offers a powerful means to confirm its identity and purity.

This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound. We will dissect the spectra to understand how the interplay of electronic effects (inductive and resonance) and steric interactions of the substituents dictates the observed chemical shifts and coupling patterns.

Molecular Structure and Numbering

For clarity in the subsequent spectral analysis, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with IUPAC numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides valuable information about the protons in the molecule. The aromatic region is of particular interest, as the chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the nature and position of the substituents on the benzene ring.

Experimental ¹H NMR Data

The following table summarizes the reported ¹H NMR spectral data for this compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | 7.16 | Doublet of doublets (dd) | ³J(H-F) = 8.3, ⁴J(H-H) = 2.9 | 1H |

| H-3 | 6.91 | Doublet of doublets (dd) | ³J(H-F) = 9.3, ⁴J(H-H) = 2.9 | 1H |

| NH₂ | 4.83 | Broad singlet (br s) | - | 2H |

| CH₃ | 2.16 | Singlet (s) | - | 3H |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H-3 and H-5):

-

The two aromatic protons appear as distinct signals in the downfield region of the spectrum, characteristic of protons attached to a benzene ring.

-

The signal at 7.16 ppm (H-5) is deshielded relative to H-3. This is primarily due to the anisotropic effect of the neighboring bromine atom and the electron-withdrawing nature of the fluorine atom at the ortho position. It appears as a doublet of doublets due to coupling with the fluorine atom (³J(H-F) = 8.3 Hz) and a four-bond coupling to H-3 (⁴J(H-H) = 2.9 Hz).

-

The signal at 6.91 ppm (H-3) is shifted upfield compared to H-5. This proton is situated between the electron-donating amino group and the weakly electron-donating methyl group. It also exhibits a doublet of doublets splitting pattern due to coupling to the fluorine atom (³J(H-F) = 9.3 Hz) and H-5 (⁴J(H-H) = 2.9 Hz). The larger coupling constant in this case is the through-space coupling to the fluorine atom.

-

-

Amino Protons (NH₂):

-

The protons of the amino group appear as a broad singlet at 4.83 ppm . The broadness of the signal is a result of quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange with residual water in the solvent. The chemical shift of this peak can be highly dependent on the solvent, concentration, and temperature.

-

-

Methyl Protons (CH₃):

-

The methyl group protons give rise to a sharp singlet at 2.16 ppm with an integration of three protons. The singlet nature of this peak indicates that there are no adjacent protons to couple with. The upfield chemical shift is typical for a methyl group attached to an aromatic ring.

-

¹³C NMR Spectral Analysis

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms of this compound are presented in the table below. These predictions are based on the analysis of the ¹³C NMR spectra of 2-bromo-4-methylaniline, 2-bromo-4-fluoroaniline, and 4-fluoroaniline.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C-1 (C-NH₂) | ~145-150 | Doublet |

| C-2 (C-Br) | ~110-115 | Doublet |

| C-3 | ~120-125 | Doublet |

| C-4 (C-CH₃) | ~130-135 | Singlet |

| C-5 | ~115-120 | Doublet |

| C-6 (C-F) | ~155-160 | Doublet (large ¹J(C-F)) |

| CH₃ | ~20-25 | Singlet |

Rationale for Predicted ¹³C Chemical Shifts

-

C-1 (C-NH₂): The amino group is a strong electron-donating group, which typically shields the attached carbon. However, the ortho-substituents (Br and F) will likely induce a downfield shift due to steric and electronic effects. The coupling to the fluorine atom three bonds away will result in a doublet.

-

C-2 (C-Br): The carbon atom attached to the bromine atom is expected to be in the range of 110-115 ppm. The "heavy atom effect" of bromine typically causes a shielding of the directly attached carbon. This carbon will also exhibit coupling to the fluorine atom.

-

C-3: This carbon is influenced by the electron-donating amino group (meta) and the electron-donating methyl group (meta), as well as the electron-withdrawing bromine and fluorine atoms. Its chemical shift is predicted to be in the range of 120-125 ppm and will show coupling to the fluorine atom.

-

C-4 (C-CH₃): The carbon bearing the methyl group will be downfield due to the substitution effect of the methyl group itself and the para relationship to the amino group.

-

C-5: This carbon is ortho to the fluorine atom and will experience a significant downfield shift due to the electronegativity of fluorine. It will also show a large two-bond coupling constant with the fluorine atom.

-

C-6 (C-F): The carbon directly bonded to the fluorine atom will exhibit the most downfield chemical shift in the aromatic region due to the high electronegativity of fluorine. It will also show a very large one-bond carbon-fluorine coupling constant (¹J(C-F)), which is typically in the range of 240-260 Hz.

-

CH₃: The methyl carbon is expected to have a chemical shift in the typical aliphatic region, around 20-25 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

Sample Preparation

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can influence the chemical shifts, particularly for the NH₂ protons.

-

Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 8-16 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 220-250 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow for acquiring and analyzing NMR data for a compound like this compound.

Caption: Workflow for NMR spectral acquisition, processing, and analysis.

Conclusion

The ¹H and predicted ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The analysis presented in this guide demonstrates how the interplay of the various substituents governs the chemical shifts and coupling patterns observed in the spectra. A thorough understanding of these spectroscopic features is essential for chemists working with this versatile building block, enabling them to confidently verify its identity and purity in their synthetic endeavors. The provided experimental protocol offers a practical starting point for acquiring high-quality NMR data for this and related compounds.

References

- PubChem. (n.d.). 2-Bromo-4-fluoroaniline.

- PubChem. (n.d.). 2-Bromo-4-methylaniline.

- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry, 46(3), 1166-1176. Supporting Information.

- Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin.

Spectroscopic Data of 2-Bromo-6-fluoro-4-methylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Bromo-6-fluoro-4-methylaniline, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established principles of spectroscopic interpretation, data from closely related analogues, and predictive methodologies to offer a robust characterization. We will delve into the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide details the underlying scientific principles and experimental protocols necessary for the empirical validation of the predicted data, ensuring a self-validating framework for researchers.

Introduction: The Significance of this compound

This compound is a substituted aromatic amine whose structural complexity and reactive sites make it a valuable building block in organic synthesis. The precise arrangement of the bromo, fluoro, and methyl groups on the aniline ring dictates its reactivity and potential applications. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for guiding its use in subsequent synthetic steps. This guide serves as a foundational resource for researchers working with this compound, providing both predicted spectroscopic data and the methodologies to confirm it.

Molecular Structure and Predicted Spectroscopic Overview

The unique substitution pattern of this compound gives rise to a distinct spectroscopic fingerprint. The following sections will detail the predicted data for each major spectroscopic technique.

Caption: A logical workflow for the spectroscopic characterization of this compound.

Experimental Protocols

To obtain reliable spectroscopic data, it is crucial to follow standardized experimental procedures.

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. [1]Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR accessory.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum.

-

Label the significant peaks in the spectrum.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation. [2]3. Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the isotopic pattern to confirm the presence of bromine.

-

Identify and interpret the major fragment ions.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The provided data, rooted in fundamental spectroscopic principles and comparative analysis, offers a strong starting point for researchers. The detailed experimental protocols empower scientists to empirically validate these predictions and confidently utilize this important synthetic intermediate in their research and development endeavors.

References

- Chemistry LibreTexts. (2023, October 30). Spectroscopy of Amines.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773378, 2-Bromo-4-fluoro-6-methylaniline.

- NIST. (n.d.). 2-Bromo-6-chloro-4-fluoroaniline. NIST Chemistry WebBook.

- NIST. (n.d.). 2-Bromo-4,6-difluoroaniline. NIST Chemistry WebBook.

- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).

Sources

Navigating the Synthesis Landscape: A Technical Safety Guide to 2-Bromo-6-fluoro-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and chemical properties of 2-Bromo-6-fluoro-4-methylaniline (CAS No. 18349-09-2), a key building block in modern medicinal chemistry. As a Senior Application Scientist, the following information is synthesized from available safety data and insights from handling structurally similar compounds, ensuring a robust framework for its safe utilization in research and development.

Chemical Identity and Hazard Profile

This compound is a substituted aniline derivative with the molecular formula C₇H₇BrFN.[1] Its utility in the synthesis of complex organic molecules necessitates a thorough understanding of its inherent risks.

The primary hazards associated with this compound are categorized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and are summarized below.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation |

Source: Synthesized from available safety data for CAS No. 18349-09-2.[2]

The following diagram illustrates the logical flow of hazard identification and the corresponding core safety principles.

Caption: Hazard statements and their corresponding safety principles.

Exposure Control and Personal Protection: A Proactive Approach

Given the identified hazards, a stringent exposure control plan is paramount. The following protocols are based on best practices for handling halogenated aromatic amines.

Engineering Controls:

-

Ventilation: All manipulations of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood. This is the primary defense against respiratory exposure.

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to mitigate risks. The following table outlines the minimum requirements.

Table 2: Recommended Personal Protective Equipment

| Body Area | Protection | Standard | Rationale |

| Eyes/Face | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities. | ANSI Z87.1 / EN 166 | Protects against splashes and airborne particles, crucial given the serious eye irritation hazard. |

| Skin | Chemical-resistant gloves (Nitrile rubber is a suitable option). A lab coat or chemical-resistant apron is mandatory. | EN 374 | Prevents skin contact, addressing the skin irritation hazard. |

| Respiratory | For routine operations in a fume hood, respiratory protection may not be necessary. In the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is essential. | NIOSH/MSHA or EN 149 | Mitigates the risk of respiratory tract irritation. |

The workflow for donning and doffing PPE is a critical control point to prevent cross-contamination.

Caption: Sequential process for correctly wearing and removing PPE.

Safe Handling, Storage, and Emergency Procedures

Handling:

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

-

Keep in a dark place under an inert atmosphere at room temperature.

-

Incompatible materials include strong oxidizing agents and strong acids.

Emergency Procedures:

A rapid and informed response to an incident is crucial.

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Thermal decomposition can produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE as outlined in Table 2.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Containment and Cleaning Up:

-

For small spills, absorb with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust).

-

Collect the absorbed material and place it in a suitable, labeled container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

Physical and Chemical Properties

Table 3: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇BrFN | [1] |

| Molecular Weight | 204.04 g/mol | [1] |

| Physical Form | Solid, semi-solid, liquid, or lump | |

| Storage Temperature | Room Temperature |

Stability and Reactivity

-

Reactivity: No specific reactivity data is available. However, as an aniline derivative, it may react with strong oxidizing agents.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Incompatible materials, heat, and light.

-

Incompatible Materials: Strong oxidizing agents, strong acids.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.

Toxicological and Ecological Information

-

Toxicological Information: The primary toxicological concerns are acute toxicity if swallowed, skin irritation, serious eye irritation, and respiratory tract irritation, as indicated by the GHS classifications.[2] No specific LD50 or LC50 data is currently available for this compound.

-

Ecological Information: No specific ecological data is available. It is recommended to prevent the release of this compound into the environment.

References

- BLD Pharmatech. (n.d.). Safety Data Sheet: this compound.

- Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-4-methylaniline.

- Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-4-methylaniline.

- Sigma-Aldrich. (n.d.). This compound | 18349-09-2.

- Sigma-Aldrich. (n.d.). This compound | 18349-09-2.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-methylaniline.

- ECHEMI. (n.d.). 2-Bromo-6-fluorobenzenamine SDS, 65896-11-9 Safety Data Sheets.

- AChemBlock. (n.d.). This compound 98.00% | CAS: 18349-09-2.

- Sigma-Aldrich. (n.d.). This compound | 18349-09-2.

- King-Pharm. (n.d.). 18349-09-2 this compound.

- AChemBlock. (n.d.). This compound 98.00% | CAS: 18349-09-2.

- PubChem. (n.d.). 2-Bromo-4-methylaniline | C7H8BrN | CID 11422.

- Sigma-Aldrich. (n.d.). This compound | 18349-09-2.

Sources

Handling and storage of 2-Bromo-6-fluoro-4-methylaniline